molecular formula C6H7ClO3 B144398 4-(2-Chloroacetyl)oxolan-2-one CAS No. 131953-06-5

4-(2-Chloroacetyl)oxolan-2-one

Cat. No. B144398
M. Wt: 162.57 g/mol
InChI Key: MUCZGZBODIABCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloroacetyl)oxolan-2-one, also known as 2-Chloroacetoacetic acid lactone, is a chemical compound that has been widely used in scientific research. This compound is a lactone derivative of 2-chloroacetoacetic acid and has been shown to have significant biological activity.

Mechanism Of Action

The mechanism of action of 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in DNA synthesis and repair. This inhibition may lead to the induction of apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal properties. In addition, the compound has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one in lab experiments is its potent biological activity. This compound has been shown to have significant antitumor, antibacterial, and antifungal properties, making it a useful tool for investigating these areas of research. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety precautions when working with it.

Future Directions

There are a number of future directions for research on 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one. One area of research could be to investigate the compound's potential as a therapeutic agent for the treatment of Alzheimer's disease. Another area of research could be to investigate the compound's mechanism of action in greater detail, with the aim of identifying new targets for cancer therapy. Additionally, further studies could be carried out to investigate the compound's potential as an antibacterial and antifungal agent.

Synthesis Methods

The synthesis of 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one can be achieved through the reaction of 2-chloroacetoacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an intramolecular cyclization to form the lactone ring, resulting in the formation of 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one.

Scientific Research Applications

4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one has been widely used in scientific research due to its biological activity. This compound has been shown to have antitumor, antibacterial, and antifungal properties. It has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

CAS RN

131953-06-5

Product Name

4-(2-Chloroacetyl)oxolan-2-one

Molecular Formula

C6H7ClO3

Molecular Weight

162.57 g/mol

IUPAC Name

4-(2-chloroacetyl)oxolan-2-one

InChI

InChI=1S/C6H7ClO3/c7-2-5(8)4-1-6(9)10-3-4/h4H,1-3H2

InChI Key

MUCZGZBODIABCQ-UHFFFAOYSA-N

SMILES

C1C(COC1=O)C(=O)CCl

Canonical SMILES

C1C(COC1=O)C(=O)CCl

synonyms

2(3H)-Furanone, 4-(chloroacetyl)dihydro- (9CI)

Origin of Product

United States

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